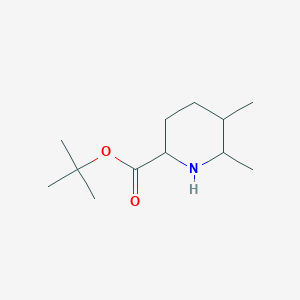![molecular formula C9H9N3O2 B2650181 3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1783663-29-5](/img/structure/B2650181.png)
3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound used for pharmaceutical testing . It’s a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine, the core structure of the compound, is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This structure allows for a great synthetic versatility, permitting structural modifications throughout its periphery .Applications De Recherche Scientifique
Synthesis Techniques
- Novel pyrazolo[1,5-c]pyrimidines and their derivatives have been synthesized through electrophilic substitutions and other chemical reactions, showing a variety of potential applications in medicinal chemistry and material science (Atta, 2011). These compounds have been used as precursors for further chemical modifications, leading to a wide range of chemical entities with varied properties.
Antimicrobial and Anticancer Properties
- Some newly synthesized pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Gein et al., 2009). Furthermore, certain pyrazolopyrimidine derivatives have been evaluated for their anticancer activities, offering insights into the design of novel anticancer drugs (Rahmouni et al., 2016).
Fluorescent Materials
- The development of functional fluorophores based on pyrazolo[1,5-a]pyrimidines indicates their utility in creating sensitive and selective fluorescent probes for biological and environmental applications (Castillo et al., 2018). These compounds exhibit significant fluorescence properties that can be tailored for specific sensing applications.
Green Synthesis
- A novel cellulose-based Ag-loaded magnetic bionanostructure has been used for the green synthesis of tetrazolo[1,5-a]pyrimidines, highlighting an eco-friendly approach to synthesizing these compounds. This method combines the advantages of high yield, short reaction times, and easy separation of the nanocatalyst from the reaction mixture, demonstrating the potential for sustainable industrial applications (Maleki et al., 2017).
Orientations Futures
The future directions for research on 3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid and related compounds could include further exploration of their synthesis, functionalization, and potential applications in medicinal chemistry . The development of new drugs bearing the pyrazolo[1,5-a]pyrimidine core could be a promising area of research .
Propriétés
IUPAC Name |
3-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-5-10-12-4-3-7(9(13)14)11-8(6)12/h3-5H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDDAJUEAWAARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=CN2N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2650101.png)

![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde](/img/structure/B2650104.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2650105.png)
![(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2650106.png)

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2650110.png)
![2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one](/img/structure/B2650112.png)
![3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2650117.png)


